molecular formula C8H8INO2 B185911 Methyl 2-amino-6-iodobenzoate CAS No. 147494-20-0

Methyl 2-amino-6-iodobenzoate

Cat. No. B185911
CAS RN: 147494-20-0
M. Wt: 277.06 g/mol
InChI Key: WLALCEBDEFFUEC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-iodobenzoate is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 g/mol . The IUPAC name for this compound is methyl 2-amino-6-iodobenzoate .


Molecular Structure Analysis

The InChI string for Methyl 2-amino-6-iodobenzoate is InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 . The Canonical SMILES is COC(=O)C1=C(C=CC=C1I)N .


Physical And Chemical Properties Analysis

Methyl 2-amino-6-iodobenzoate has a molecular weight of 277.06 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass is 276.95998 g/mol . The Topological Polar Surface Area is 52.3 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Synthesis of Nonracemic Iodocyclohexene Carboxylates

Related compounds of Methyl 2-iodobenzoate have been used in microbial dihydroxylation to form iodocyclohexene carboxylate intermediates . These intermediates can serve as precursors for various complex organic syntheses.

Mild Oxidations and Oxidative Couplings

Iodobenzoates, in general, are known to perform mild oxidations and oxidative couplings . Methyl 2-amino-6-iodobenzoate could potentially be used in such chemical reactions due to its iodine content.

Special Iodinations and Acetoxylations

The iodine component in iodobenzoates makes them suitable for special iodination reactions and acetoxylations . This compound may find use in introducing iodine into other molecules or in acetoxy group transfer reactions.

Anti-infective Applications

Some iodobenzoates have been utilized as anti-infective agents . Methyl 2-amino-6-iodobenzoate might have potential in the development of new anti-infective drugs.

Contraceptive Agent Development

The structure of iodobenzoates has been linked to contraceptive properties . Research into Methyl 2-amino-6-iodobenzoate could explore its viability as a contraceptive agent.

Diagnostic Radiology Contrast Medium

Iodobenzoates are sometimes used as x-ray contrast media due to their iodine content . Methyl 2-amino-6-iodobenzoate could potentially be developed for use in diagnostic imaging.

properties

IUPAC Name

methyl 2-amino-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALCEBDEFFUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-iodobenzoate

CAS RN

147494-20-0
Record name methyl 2-amino-6-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (0.35 g, 8.8 mM) in methanol (31 mL) was added 5-iodo-2H-3,1-benzoxazine-2,4(1H)-dione (18.5 g, 64.0 mM). The mixture was heated at 60° C. for 1.5 hr. An additional quantitiy of sodium hydroxide (0.10 g, 2.5 mM) was added to the reaction mixture and stirring at 60° C. was continued for an additonal 1 hr. After cooling to room temperature, the reaction mixture was concentrated and the residue was taken up in ethyl acetate. The ethyl acetate was washed successively with water, brine, dilute aqueous sodium hydroxide, and water. After drying over MgSO4, the ethyl acetate was filtered and concentrated to leave (13.9 g, 78.4%) of the title ester as a brown oil; MS(CI): 278 (M+H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Yield
78.4%

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